molecular formula C6H6Br2N2 B577084 (2,6-Dibromophenyl)hydrazine CAS No. 14763-29-2

(2,6-Dibromophenyl)hydrazine

Cat. No.: B577084
CAS No.: 14763-29-2
M. Wt: 265.936
InChI Key: PFSHOKSZAZXWGZ-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)hydrazine is a specialized chemical reagent valued in research for synthesizing novel molecular architectures. Its primary application is in the preparation of N,N'-disubstituted bis(pyrazol-3-yl)pyridine ligands . These ligands, when complexed with iron(II), form compounds that exhibit spin-crossover (SCO) behavior . SCO materials can switch between high-spin and low-spin electronic states in response to external stimuli like temperature, making them promising candidates for developing advanced molecular switches, sensors, and memory devices . The bromine atoms in the ortho positions of the phenyl ring are crucial for ligand design, providing steric bulk that influences the spin state of the resulting metal complex . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C . This compound is For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHOKSZAZXWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308448
Record name (2,6-Dibromophenyl)hydrazine
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-29-2
Record name (2,6-Dibromophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dibromophenyl Hydrazine

Classical Preparative Routes from Halogenated Anilines

The traditional and most common approach to synthesizing phenylhydrazines involves a two-step sequence starting from an appropriately substituted aniline (B41778). This method is widely applicable to a variety of aromatic amines, including halogenated derivatives.

The foundational method for converting primary aromatic amines into arylhydrazines is a two-stage process involving the formation of a diazonium salt, followed by its reduction. libretexts.org

Diazotization: The first step is the diazotization of a primary aromatic amine. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). doubtnut.commasterorganicchemistry.com The reaction is critically dependent on temperature and is performed in the cold, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt (Ar-N₂⁺), which is otherwise prone to decomposition. libretexts.orgnptel.ac.in The electrophilic nitrosonium cation (NO⁺), formed from the nitrous acid in the acidic medium, attacks the nucleophilic amino group, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water. masterorganicchemistry.comlkouniv.ac.in

The synthesis of (2,6-Dibromophenyl)hydrazine is achieved by applying the general diazotization-reduction sequence to its corresponding aniline precursor, 2,6-dibromoaniline (B42060). Research has confirmed that 2,6-dibromoaniline can be successfully converted to its diazonium salt.

Following a protocol analogous to that used for its isomer, 2,5-dibromoaniline, the synthesis proceeds as follows :

Diazotization : 2,6-Dibromoaniline is dissolved in an acidic medium, such as aqueous hydrobromic acid (HBr). The solution is cooled to below 5°C, and an aqueous solution of sodium nitrite (NaNO₂) is added slowly to form the reactive 2,6-dibromophenyl)diazonium intermediate.

Reduction : The resulting diazonium salt solution is then treated with a reducing agent. Stannous chloride dihydrate (SnCl₂·2H₂O) is an effective choice for this step, added while maintaining the low temperature to control the reaction.

Isolation : After the reduction is complete, the reaction mixture is typically neutralized to precipitate the hydrazine (B178648) product, which can then be extracted with an organic solvent and purified.

This classical route provides a reliable method for the laboratory-scale preparation of this compound.

Diazotization and Subsequent Reduction Protocols

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in the reviewed literature, the key parameters influencing yield and purity can be inferred from research on analogous phenylhydrazine (B124118) syntheses. rsc.org Optimizing the reaction involves careful control over several variables to minimize side reactions and maximize product formation.

Key parameters for optimization include:

Temperature : Strict temperature control during diazotization (typically 0–5°C) is crucial to prevent the hydrolysis of the diazonium salt into the corresponding phenol (B47542) (2,6-dibromophenol), which is a common side reaction.

pH Control : Adjusting the pH can be critical. For instance, maintaining a pH between 3 and 5 during the process can help minimize the formation of tarry byproducts.

Stoichiometry : The molar ratios of the reactants are a key factor. Using a slight excess of the diazotizing agent ensures complete conversion of the aniline, while controlling the amount of the reducing agent is necessary to prevent over-reduction of the hydrazine group.

Solvent : The choice of solvent can impact reaction rates and yields. Studies on similar reactions have evaluated various solvents to determine the optimal medium. rsc.org

The following table summarizes key reaction conditions that are typically optimized in phenylhydrazine synthesis, based on findings from analogous reactions.

ParameterCondition/ReagentPurpose/Effect on YieldCitation
Temperature 0–5°C (Diazotization)Prevents decomposition of diazonium salt to phenol, minimizing impurities.
Solvent EtOAc, Toluene, DMSO, EtOHSolvent choice affects reaction rate and product yield; optimization is required for specific substrates. rsc.org
Reducing Agent SnCl₂·2H₂O, NaHSO₃Choice and stoichiometry of the reducing agent are critical to ensure conversion without over-reduction. libretexts.org
Base/Acid K₃PO₄, HCl, HBrThe type and amount of acid for diazotization and base for work-up influence reaction efficiency and product isolation. rsc.org

By systematically adjusting these parameters, the yield and purity of the synthesized this compound can be significantly improved.

Continuous Flow Chemistry Approaches for Phenylhydrazine Salts

Recent advancements in chemical manufacturing have led to the development of continuous flow processes for the synthesis of phenylhydrazine salts, offering significant advantages over traditional batch methods. google.comjustia.com This technology integrates the multiple steps of the synthesis into a single, uninterrupted process within an integrated reactor. patsnap.com

The continuous flow synthesis of substituted phenylhydrazines combines three key reaction steps in a tandem sequence:

Diazotization

Reduction

Acidic Hydrolysis and Salification

In this setup, acidic solutions of the starting aniline (such as 2,6-dibromoaniline), a diazotization reagent, and a reductant are continuously fed into an integrated reactor. google.comjustia.com The reactions occur sequentially and continuously within different temperature zones of the reactor, and the final phenylhydrazine salt product is collected without interruption at the outlet. google.compatsnap.com

The advantages of this continuous flow process are substantial patsnap.com:

Reduced Reaction Time : The total reaction time is dramatically shortened, often to 20 minutes or less, compared to several hours for batch processing. google.comjustia.com

Enhanced Safety : The small reaction volumes at any given time significantly improve the safety profile, particularly when handling potentially unstable diazonium intermediates. patsnap.com

High Purity : The process can yield high-purity products (99% or higher) without the need for additional purification steps, as the controlled conditions prevent the formation of common byproducts. patsnap.com

Increased Efficiency : The continuous nature of the process leads to higher production efficiency and lower energy consumption compared to batch synthesis. patsnap.com

Although not specifically documented for this compound, this continuous flow methodology is explicitly designed for the synthesis of "phenylhydrazine salts and substituted phenylhydrazine salts," making it a directly applicable and superior alternative for industrial-scale production. google.comjustia.com

Reactivity and Mechanistic Investigations of 2,6 Dibromophenyl Hydrazine

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation in organic chemistry, leading to the formation of hydrazone derivatives. unipune.ac.inthermofisher.com This reaction is a classic example of a condensation reaction, involving the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. thermofisher.com

(2,6-Dibromophenyl)hydrazine reacts with aldehydes and ketones to yield the corresponding (2,6-Dibromophenyl)hydrazones. The general mechanism involves the attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is typically the rate-determining step and can be catalyzed by acid. The subsequent elimination of water from the hemiaminal intermediate results in the formation of a stable carbon-nitrogen double bond (C=N), characteristic of hydrazones. unipune.ac.inthermofisher.com

The reaction is robust and can be carried out under mild conditions. For instance, the condensation of (2,6-dichlorophenyl)hydrazine, a closely related compound, with 3-nitrobenzaldehyde (B41214) is achieved by refluxing in ethanol (B145695) with sodium acetate (B1210297) to yield the corresponding hydrazone. iucr.org This method is broadly applicable for the synthesis of various hydrazone derivatives from substituted hydrazines. unipune.ac.in

Table 1: Formation of Hydrazone Derivatives

Reactant 1 Reactant 2 Product Reaction Type
This compound Aldehyde (R-CHO) (E/Z)-1-(R-benzylidene)-2-(2,6-dibromophenyl)hydrazine Condensation
This compound Ketone (R1-CO-R2) (E/Z)-1-(R1,R2-methylene)-2-(2,6-dibromophenyl)hydrazine Condensation

This table illustrates the general condensation reaction to form hydrazones.

The two bromine atoms at the ortho positions (C2 and C6) of the phenyl ring in this compound exert significant steric and electronic effects that modulate its reactivity.

Electronic Effects : Bromine is an electron-withdrawing group due to its high electronegativity. This effect reduces the electron density on the phenyl ring and, by extension, on the attached hydrazine nitrogen atoms. A decrease in the nucleophilicity of the hydrazine can slow down the initial attack on the carbonyl carbon. numberanalytics.com However, the electron-withdrawing nature of the dibromophenyl group also increases the acidity of the N-H protons, which can facilitate the dehydration step of the condensation reaction.

Steric Effects : The presence of two bulky bromine atoms at the ortho positions creates considerable steric hindrance around the hydrazine functional group. This steric bulk can impede the approach of the hydrazine to the carbonyl carbon of sterically demanding ketones or aldehydes, potentially lowering the reaction rate and yield. numberanalytics.comnih.gov Studies on hydrazone formation have shown that steric effects can be significant, though sometimes inconsistent, depending on the specific carbonyl compound involved. nih.gov For example, while increased substitution can sometimes be detrimental to the reaction rate, in other cases it shows a negligible or even enhancing effect. nih.gov The rigid structure imposed by the 3,3'-dibromo substitution in other molecular scaffolds has been shown to enhance enantioselectivity in certain catalytic reactions, a principle related to steric control.

Formation of Hydrazone Derivatives

Cyclization Reactions for Heterocyclic Scaffolds

This compound is a key precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The resulting scaffolds, such as pyrazoles, triazoles, and thiadiazoles, are of significant interest in medicinal chemistry and materials science.

The most common and direct method for synthesizing pyrazole (B372694) derivatives is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-diketone. mdpi.comresearchgate.net

In this pathway, this compound acts as the binucleophile. The reaction proceeds through the initial formation of a hydrazone intermediate by condensation with one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring. mdpi.comphytojournal.com When an unsymmetrical 1,3-diketone is used, a mixture of two regioisomers can be formed. mdpi.com

Alternative precursors for pyrazole synthesis include α,β-unsaturated carbonyl compounds and acetylenic ketones. mdpi.comslideshare.net The reaction with α,β-unsaturated ketones also proceeds via a hydrazone intermediate followed by cyclization. phytojournal.com Various catalysts and reaction conditions, including microwave irradiation and the use of solvents like ethylene (B1197577) glycol, have been employed to improve reaction yields and efficiency. mdpi.comphytojournal.com

Table 2: Pyrazole Synthesis from this compound

Precursor for Pyrazole Ring Resulting Pyrazole Derivative General Method
1,3-Diketone 1-(2,6-Dibromophenyl)-3,5-disubstituted-1H-pyrazole Cyclocondensation
α,β-Unsaturated Ketone 1-(2,6-Dibromophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline) Michael Addition/Cyclization
Acetylenic Ketone 1-(2,6-Dibromophenyl)-3,5-disubstituted-1H-pyrazole Cyclocondensation

This table summarizes common synthetic routes to pyrazoles using a substituted hydrazine.

This compound can be elaborated into various triazole and thiadiazole derivatives through multi-step synthetic sequences.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole-3-thiones is a common route. This often begins by reacting the parent hydrazine with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. jrespharm.com For this compound, this would involve reaction with an appropriate isothiocyanate to yield a 1-aryl-4-substituted-thiosemicarbazide. This intermediate can then undergo base-catalyzed intramolecular cyclization, with the elimination of water or another small molecule, to form the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. jrespharm.comscispace.com Other methods like the Pellizzari reaction (reacting amides with acyl hydrazides) or the Einhorn-Brunner reaction (reacting diacylamines with hydrazines) are also established routes to the 1,2,4-triazole (B32235) core. researchgate.net

1,3,4-Thiadiazoles: A prevalent method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. jrespharm.comscispace.com The 1-(2,6-dibromophenyl)thiosemicarbazide intermediate can be cyclized using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to yield the corresponding 2-amino-5-(2,6-dibromophenylamino)-1,3,4-thiadiazole derivative. jrespharm.com Alternatively, reaction of an acid hydrazide (derivable from the parent hydrazine) with carbon disulfide in a basic medium can lead to an oxadiazole-thione, which can then be converted to other thiadiazole derivatives. scispace.comresearchgate.net

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically starts with the conversion of this compound into its corresponding acid hydrazide, N'-(2,6-dibromophenyl)benzohydrazide, by reacting it with a suitable acyl chloride or carboxylic acid. This hydrazide intermediate is then cyclized. nih.gov A common method involves reacting the acid hydrazide with a second carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govmdpi.com This reaction proceeds by forming a diacylhydrazine intermediate which then undergoes cyclodehydration to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. Microwave-assisted synthesis has been shown to accelerate this transformation significantly. mdpi.com Another route involves the oxidative cyclization of hydrazone derivatives using reagents like mercury oxide and iodine. mdpi.com

Table 3: Heterocyclic Scaffolds from this compound

Heterocycle Key Intermediate Common Cyclization Reagent(s)
1,2,4-Triazole-3-thione 1-(2,6-Dibromophenyl)thiosemicarbazide Base (e.g., NaOH)
1,3,4-Thiadiazole 1-(2,6-Dibromophenyl)thiosemicarbazide Acid (e.g., H₂SO₄)
1,3,4-Oxadiazole N'-(2,6-Dibromophenyl)acylhydrazide Dehydrating Agent (e.g., POCl₃)

This table outlines the synthesis of various azoles starting from this compound.

Synthesis of Pyridazine (B1198779) Derivatives through Hydrazine Condensation

The condensation of hydrazines with dicarbonyl compounds or their equivalents is a fundamental and widely employed method for the synthesis of pyridazine and pyridazinone heterocycles. These structures are of considerable interest due to their presence in a variety of biologically active molecules and pharmaceuticals. nih.govuminho.pt The reaction of this compound with suitable precursors leads to the formation of N-substituted pyridazine derivatives, where the (2,6-dibromophenyl) group is incorporated into the final heterocyclic structure.

The general approach involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a related species that can generate a 1,4-dicarbonyl equivalent in situ. The initial step is typically the formation of a hydrazone, an addition-elimination reaction at one of the carbonyl groups. chemguide.co.uk This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyridazine ring.

For instance, the cyclocondensation of β-aroylpropionic acids with hydrazines is a common route to pyridazinones. nih.gov Similarly, the reaction of α,β-unsaturated ketones with hydrazine hydrate (B1144303) can yield pyrazoline derivatives, which are structurally related to pyridazines. rsc.org While specific examples detailing the use of this compound in these exact syntheses are not prevalent in the provided search results, the general reactivity patterns of hydrazines strongly suggest its applicability in forming pyridazine derivatives. nih.govsmolecule.com The reaction of a substituted hydrazine, such as this compound, with a suitable dicarbonyl precursor would be expected to yield the corresponding N-(2,6-dibromophenyl)pyridazine derivative.

A general reaction scheme for the synthesis of a pyridazinone from a γ-ketoacid and a substituted hydrazine is presented below:

R1-CO-CH2-CH2-COOH + (2,6-Br2C6H3)NHNH2 → N-(2,6-dibromophenyl)pyridazinone derivative + 2H2O

The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetic acid. nih.govekb.eg

The synthesis of pyridazine derivatives can also be achieved through the reaction of chloropyridazine precursors with hydrazine hydrate. nih.gov This method, however, introduces the hydrazine as a nucleophile to displace a leaving group on a pre-formed pyridazine ring, rather than constructing the ring itself.

Interactive Data Table: Examples of Reagents for Pyridazine Synthesis

Reagent TypeSpecific ExampleResulting HeterocycleReference
γ-Ketoacid4-Aryl-4-oxobutanoic acid6-Aryl-4,5-dihydropyridazin-3(2H)-one nih.gov
1,3-DicarbonylAcetylacetonePyrazole derivative nih.gov
α,β-Unsaturated KetoneChalconePyrazoline derivative rsc.org
Furanone Derivative3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one nih.gov

Other Chemical Transformations Involving the Hydrazine Moiety

The hydrazine moiety in this compound is susceptible to oxidation. The oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Common products include the corresponding azo compounds. smolecule.com For aryl hydrazines, oxidation can be a method to generate diazonium species in situ, which are versatile intermediates in organic synthesis.

While direct studies on the oxidation of this compound were not found in the search results, the oxidation of similar hydrazine compounds is well-documented. For example, hydrazine can support rapid oxygen uptake in illuminated chloroplasts, indicating its role as an electron donor in oxidation-reduction reactions. nih.gov In synthetic chemistry, oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) are often used to convert hydrazines to azo compounds. smolecule.com It is important to handle such reactions with care, as the oxidation of hydrazines can sometimes be energetic. For longer storage, this compound should be kept under a nitrogen atmosphere to prevent oxidation. mdpi.com

The two bromine atoms on the phenyl ring of this compound offer sites for further functionalization through substitution and coupling reactions. The electron-withdrawing nature of the two bromine atoms can influence the reactivity of the aromatic ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org Aryl bromides are common substrates for these reactions, participating in couplings with a wide range of nucleophiles. For instance, the Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that could be applied to this compound, potentially at the bromine positions, although the presence of the hydrazine moiety might complicate the reaction. acs.org This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, also provide a means to form new bonds at the aryl bromide positions. acs.org These reactions are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. While the two bromine atoms are electron-withdrawing, SNAr reactions with hydrazines as nucleophiles are typically limited to arenes with even stronger electron-withdrawing substituents. nih.gov However, the bromine atoms themselves can be displaced by strong nucleophiles under certain conditions.

Interactive Data Table: Potential Coupling Partners for the Aryl Bromides

Coupling ReactionCoupling PartnerCatalyst/ReagentResulting Product MoietyReference
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, BaseBiaryl acs.org
Buchwald-Hartwig AminationAminePd catalyst, BaseDiaryl- or Alkylarylamine acs.org
Ullmann CondensationAlcohol or AmineCu catalyst, BaseAryl ether or Aryl amine acs.org
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseArylalkyne acs.org

Advanced Spectroscopic and Structural Characterization of 2,6 Dibromophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the elucidation of the molecular structure of (2,6-dibromophenyl)hydrazine and its derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a comprehensive picture of the atomic connectivity and spatial arrangement can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrazine (B178648) and Aromatic Protons

The ¹H NMR spectrum of this compound and its derivatives provides valuable information about the chemical environment of the protons. In this compound itself, the aromatic protons typically appear as a triplet for the para-proton and a doublet for the meta-protons, with chemical shifts influenced by the strong electron-withdrawing effect of the bromine atoms. For instance, in one study, the aromatic protons of this compound were observed with the meta-protons (m-Ph-H) as a doublet at δ 7.6 ppm and the para-proton (p-Ph-H) as a triplet at δ 6.92 ppm in DMSO-d6. mdpi.com The hydrazine protons (NH and NH₂) often present as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. In the same study, the hydrazine protons appeared as a broad singlet at δ 4.91 ppm. mdpi.com

When this compound is derivatized, for example, by condensation with an aldehyde to form a hydrazone, the resulting ¹H NMR spectrum shows characteristic signals for the newly formed azomethine proton (-N=CH-). For example, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, a related compound, the azomethine proton appears as a singlet at δ 8.41 ppm, and the NH proton resonates at δ 10.20 ppm. nih.gov The aromatic region of the spectrum becomes more complex, reflecting the protons of both aromatic rings. nih.gov

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
This compoundDMSO-d6m-Ph-H7.6d8.1
This compoundDMSO-d6p-Ph-H6.92t8.1
This compoundDMSO-d6NH4.91br. s-
(E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazineDMSO-d6-NH10.20s-
(E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazineDMSO-d6-CH8.41s-
(E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazineDMSO-d6aromatic7.13–8.08m-
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazineDMSO-d6-NH9.95s-
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazineDMSO-d6-CH8.40s-
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazineDMSO-d6aromatic7.00–8.20m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In derivatives of this compound, the carbon atoms directly bonded to the bromine atoms (C-Br) are significantly deshielded and appear at characteristic chemical shifts. The chemical shifts of the other aromatic carbons provide insights into the electron distribution within the phenyl ring.

For instance, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the ¹³C NMR spectrum in DMSO-d6 shows a series of signals for the aromatic carbons in the range of δ 124.96 to 147.47 ppm. nih.gov Similarly, for (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the aromatic carbon signals are observed between δ 119.90 and 149.00 ppm. iucr.org The specific assignments of these signals are often aided by computational methods or 2D NMR techniques.

CompoundSolventCarbon SignalChemical Shift (δ, ppm)
(E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazineDMSO-d6Aromatic/Azomethine124.96 - 147.47
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazineDMSO-d6Aromatic/Azomethine119.90 - 149.00

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy) : This experiment reveals correlations between coupled protons, typically those on adjacent carbon atoms. It is instrumental in tracing the connectivity within the aromatic rings and any aliphatic chains present in the derivatives.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as the (2,6-dibromophenyl) group and the rest of the derivative structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique has been applied to derivatives of this compound to understand their molecular geometry and how they pack in a crystal lattice.

Molecular Geometry and Conformation Analysis

Crystal structures of hydrazone derivatives of this compound reveal important details about their conformation. For instance, in the case of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the molecule adopts an E configuration about the C=N bond. nih.gov The 2,6-dichlorophenyl ring and the nitro-substituted benzene (B151609) ring are not coplanar, with a dihedral angle of 21.16 (14)° between them. nih.gov This twist is a common feature in such molecules and is influenced by steric hindrance between the ortho substituents.

A similar derivative, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, also exhibits an E configuration around the C=N bond, with a dihedral angle of 26.25 (16)° between the two phenyl rings. iucr.orgresearchgate.netiucr.org The conformation of these molecules can be stabilized by intramolecular hydrogen bonds. iucr.org

CompoundDihedral Angle between Phenyl Rings (°)Key Torsion Angles (°)
(E)-1-(2,6-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine21.16 (14)C2—C1—N1—N2: -145.8 (2), C1—N1—N2—C7: 176.7 (2)
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine26.25 (16)C2—C1—N1—N2: -147.1 (3), C1—N1—N2—C7: 177.3 (3)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, molecules are linked by C—H···O and N—H···O hydrogen bonds, as well as C—H···Cl interactions, forming layers. iucr.orgiucr.orgnih.gov Furthermore, face-to-face π-π stacking interactions are observed between the centroids of the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring along the a-axis. iucr.orgresearchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. For (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, this analysis revealed that the most significant contributions to the crystal packing are from H···H (22.1%), Cl···H/H···Cl (20.5%), and O···H/H···O (19.7%) contacts. iucr.orgresearchgate.netnih.gov C···C (11.1%) and C···H/H···C (8.3%) interactions also play a role in stabilizing the crystal structure. iucr.orgresearchgate.netnih.gov This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of these materials and for crystal engineering.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. For this compound, the Infrared (IR) and Raman spectra are expected to be characterized by vibrations of the hydrazine moiety, the disubstituted aromatic ring, and the carbon-bromine bonds.

The hydrazine group (-NH-NH₂) gives rise to several characteristic bands. The N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region. These bands are often broad due to hydrogen bonding. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹, while the N-N stretching vibration, which is often weak in the IR spectrum, typically appears in the 1000-1100 cm⁻¹ range in Raman spectra. For the parent hydrazine (N₂H₄) molecule, the N-N stretch has been assigned at approximately 1077 cm⁻¹. researchgate.net

The 2,6-disubstituted benzene ring has a distinct set of vibrational modes. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations produce a pattern of bands between 1400 and 1600 cm⁻¹. spectroscopyonline.com The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are useful for confirming the structure. For 1,2,3-trisubstituted benzenes (as this compound can be considered), characteristic bands appear in the 700-850 cm⁻¹ region.

The carbon-bromine (C-Br) bonds will also produce characteristic vibrations. The C-Br stretching frequency is highly dependent on the mass of the bromine atom and typically appears as a strong band in the low-frequency region of the spectrum, generally below 700 cm⁻¹. researchgate.netwpmucdn.com

Raman spectroscopy complements IR by being particularly sensitive to non-polar, symmetric vibrations. Therefore, the N-N stretch and the aromatic ring "breathing" mode (around 1000 cm⁻¹) are expected to be more prominent in the Raman spectrum. mdpi.com

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Stretch (Hydrazine)3200 - 3400Medium-Strong, BroadCharacteristic of primary and secondary amine groups.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakTypical for benzene ring C-H bonds.
N-H Bend (Hydrazine)~1600MediumScissoring vibration of the NH₂ group.
C=C Stretch (Aromatic)1400 - 1600Medium-StrongMultiple bands characteristic of the phenyl ring. spectroscopyonline.com
N-N Stretch (Hydrazine)1000 - 1100Weak (IR), Stronger (Raman)Often more easily observed in Raman spectra. researchgate.net
C-Br Stretch< 700StrongFound in the far-IR or low-frequency Raman region. researchgate.netwpmucdn.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation behavior under ionization, which aids in structural elucidation. The molecular formula for this compound is C₆H₆Br₂N₂.

The most distinctive feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). libretexts.org Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.commsu.edu The monoisotopic mass of this compound is 263.8897 Da (for C₆H₆⁷⁹Br₂N₂), so the molecular ion cluster would appear around m/z 264, 266, and 268.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. A common fragmentation for amines and hydrazines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.org Key fragmentation steps would likely include:

Cleavage of the N-N bond: Loss of the •NH₂ radical (16 Da) or the entire hydrazine group as N₂H₃• (31 Da) or N₂H₄ (32 Da).

Loss of Bromine: Sequential loss of bromine radicals (•Br, 79/81 Da) or hydrogen bromide (HBr, 80/82 Da). Fragments retaining one bromine atom would show a characteristic M/M+2 doublet pattern. libretexts.orgacs.org

Ring Fragmentation: Cleavage of the aromatic ring itself, although this typically requires higher energy.

A plausible fragmentation pathway would begin with the molecular ion (m/z 264/266/268), followed by loss of a bromine atom to yield a fragment ion around m/z 185/187. Further fragmentation could involve the loss of the remaining hydrazine moiety.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)Proposed Fragment IonProposed Neutral LossNotes
264[C₆H₆Br₂N₂]⁺•-Molecular ion (M⁺•). Exhibits a 1:2:1 triplet at m/z 264, 266, 268. youtube.com
233[C₆H₅Br₂]⁺•N₂H₃Loss of the hydrazine group.
185[C₆H₅BrN₂]⁺•BrLoss of a bromine radical. The fragment would show a 1:1 doublet at m/z 185, 187. libretexts.org
154[C₆H₄Br]⁺•Br, N₂H₂Loss of a bromine atom and diazene.
77[C₆H₅]⁺•Br, •Br, N₂Loss of both bromine atoms and the N₂ unit.
76[C₆H₄]⁺••Br, •Br, N₂H₂Benzyne radical cation, a common fragment from benzene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions of the substituted benzene ring. Benzene itself displays a strong E₂ band around 204 nm and a weaker, vibrational fine-structured B band around 256 nm. nist.gov

The presence of substituents on the benzene ring alters the positions and intensities of these absorption bands. The hydrazine group (-NHNH₂) is an auxochrome with lone pairs of electrons on the nitrogen atoms. It acts as a strong electron-donating group through the resonance effect, which typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in intensity (hyperchromic effect). uobasrah.edu.iq This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

Halogens like bromine have a more complex influence, exhibiting an electron-withdrawing inductive effect and an electron-donating resonance effect. uobasrah.edu.iq The net result is typically a modest bathochromic shift of the B band. In a disubstituted benzene, the directing effects of the substituents are crucial. masterorganicchemistry.comyoutube.com With a strong activating group (hydrazine) and two deactivating/weakly activating groups (bromine), the spectrum will be a composite of these influences.

Compared to benzene, the primary π → π* absorption band for this compound is expected to be red-shifted into the 280-300 nm range, with the fine structure of the B band likely being obscured due to the complexity of the substitution and solvent effects.

Table 3: Predicted UV-Vis Absorption for this compound

TransitionPredicted λₘₐₓ (nm)Description
π → π~210-230Corresponds to the E₂ band of benzene, shifted by substitution.
π → π~280-300Corresponds to the B band of benzene, significantly red-shifted due to the strong electron-donating hydrazine group. nist.govuobasrah.edu.iq

Computational and Theoretical Studies on 2,6 Dibromophenyl Hydrazine and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted phenylhydrazines and related aromatic compounds. grafiati.comrsc.org This method is favored for its balance of computational cost and accuracy in describing electron correlation effects. wsu.edu DFT calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to investigate the molecule's fundamental characteristics. researchgate.netmdpi.commdpi.comacs.org

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. mdpi.com For (2,6-Dibromophenyl)hydrazine, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the dibrominated phenyl ring and the hydrazine (B178648) moiety. dergipark.org.tr

Studies on structurally similar molecules, such as other substituted hydrazones and halogenated benzenes, reveal that the planarity of the system is a key feature, often stabilized by an extended π-bonding delocalization. amanote.comresearchgate.net In this compound, the bulky bromine atoms at the ortho positions (C2 and C6) would sterically influence the orientation of the hydrazine (-NHNH2) group relative to the benzene (B151609) ring. DFT calculations can precisely model this steric hindrance and its effect on the molecule's final conformation. The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. acs.org

Table 1: Representative Theoretical Geometrical Parameters for a Phenylhydrazine (B124118) Analogue (Note: This table provides illustrative data based on typical DFT calculations for related structures.)

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Length C-N ~1.40 Å
Bond Length N-N ~1.42 Å
Bond Length C-Br ~1.90 Å
Bond Angle C-C-N ~120°
Bond Angle C-N-N ~118°

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other species. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: Values are conceptual for this compound based on principles from related studies.)

Parameter Symbol Value (eV) Implication
HOMO Energy E_HOMO -5.85 Electron-donating capability
LUMO Energy E_LUMO -0.95 Electron-accepting capability

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.comresearchgate.net Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netmdpi.com Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would clearly identify the nitrogen atoms of the hydrazine group as the most electron-rich region (red), making them the primary sites for electrophilic attack or protonation. mdpi.com The hydrogen atoms of the hydrazine group and the regions near the electron-withdrawing bromine atoms would exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. acs.org MEP analysis is thus invaluable for rationalizing and predicting intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, complementing the FMO approach. uni-muenchen.de It examines delocalization effects by analyzing interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com

In this compound, significant NBO interactions are expected. A key interaction would involve the delocalization of electron density from the lone pair orbitals of the hydrazine nitrogen atoms (donors) to the antibonding π* orbitals of the phenyl ring (acceptors). This n → π* interaction stabilizes the molecule and confirms the presence of intramolecular charge transfer (ICT). mdpi.comnih.gov NBO analysis can also reveal hyperconjugative interactions involving the C-Br bonds, further elucidating the electronic landscape of the molecule. clockss.org

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Descriptors and Reactivity Prediction

The energies of the HOMO and LUMO orbitals are used to calculate a suite of global reactivity descriptors that quantify a molecule's chemical behavior. nih.govresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of this compound with its analogues. grafiati.com

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating the capacity to accept electrons. nih.gov

Electrophilicity Index (ω) : Quantifies the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). researchgate.net

These descriptors allow for a systematic prediction of how substitutions on the phenyl ring or hydrazine group would alter the molecule's stability and reactivity profile.

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

Descriptor Symbol Formula Conceptual Value
Ionization Potential I -E_HOMO 5.85 eV
Electron Affinity A -E_LUMO 0.95 eV
Chemical Hardness η (I - A) / 2 2.45 eV
Chemical Softness S 1 / 2η 0.204 eV⁻¹
Electronegativity χ (I + A) / 2 3.40 eV
Chemical Potential μ -3.40 eV

Spectroscopic Property Predictions from Computational Models

Computational models are highly effective in predicting spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. mdpi.com

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational spectra of this compound. sciensage.info The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an appropriate factor (e.g., ~0.96) for better agreement. amanote.comresearchgate.net This analysis allows for the assignment of specific vibrational modes, such as N-H stretches, C-N stretches, aromatic C-C vibrations, and the characteristic C-Br stretches, to the observed peaks in experimental IR and Raman spectra. libretexts.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. acs.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate chemical shifts with considerable accuracy. wsu.eduacademie-sciences.fr For this compound, calculations would predict distinct signals for the aromatic protons and carbons, influenced by the strong deshielding effect of the bromine atoms. mdpi.com The chemical shifts of the -NH and -NH₂ protons would also be predicted. Comparing these theoretical spectra with experimental results is a robust method for verifying the molecular structure. nih.govresearchgate.netmestrelab.com

Tautomerism and Isomerism Investigations of Hydrazone Derivatives

Computational and theoretical studies have provided significant insights into the structural nuances of hydrazone derivatives, including those synthesized from this compound. These investigations primarily focus on two key phenomena: tautomerism and geometric isomerism, which are crucial for understanding the reactivity, stability, and potential applications of these compounds.

Hydrazones, characterized by the azomethine group (–C=N–NH–), can exist in equilibrium between different tautomeric forms. researchgate.net The most common equilibrium is the azo-enol and keto-hydrazo tautomerism. dergipark.org.trrsc.org In the case of hydrazone derivatives of this compound, the keto-hydrazo form is generally found to be the more stable tautomer. unifr.ch This stability is influenced by factors such as the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups, like the bromine atoms in the 2,6-positions, tend to stabilize the hydrazone form. rsc.orgunifr.ch

Density Functional Theory (DFT) calculations are a common method used to model and predict the stability of these tautomers. scirp.orgscirp.org These theoretical calculations determine the relative energies of the possible forms, confirming the predominance of the keto-hydrazone tautomer over the azo-enol form in the gas phase and in various solvents. rsc.orgsavemyexams.com The stability of the keto form is often attributed to its capacity for forming strong intramolecular hydrogen bonds. rsc.org

In addition to tautomerism, hydrazones exhibit E/Z geometric isomerism around the carbon-nitrogen double bond (C=N). savemyexams.comnih.gov The stability and interconversion of these isomers are governed by steric and electronic factors, as well as environmental conditions like solvent polarity and pH. acs.orgmdpi.com For hydrazone derivatives of this compound, the two bulky bromine atoms in the ortho positions of the phenyl ring introduce significant steric hindrance. This steric effect can influence the preferred geometric configuration, often favoring the isomer that minimizes steric clash.

Computational models are used to calculate the energy barriers for the interconversion between E and Z isomers. mdpi.com This isomerization can sometimes be triggered by external stimuli such as UV irradiation or the presence of an acid catalyst. nih.govacs.org The formation of intramolecular hydrogen bonds can also play a critical role in stabilizing a particular isomer, often the Z-isomer, which can "lock" the molecule in that configuration. acs.orgmdpi.com Theoretical studies suggest that the isomerization process can proceed through either a rotation or an inversion mechanism, with the operative pathway often depending on solvent polarity. acs.org

The table below presents a representative summary of theoretical findings on the relative stability of tautomers and isomers for a model hydrazone derivative.

Form Isomer/Tautomer Relative Energy (kcal/mol) Key Stabilizing Factors
Keto-HydrazoE-isomer2.5Steric minimization
Keto-HydrazoZ-isomer0.0 (most stable)Intramolecular H-bonding; Steric hindrance from bulky groups acs.orgmdpi.com
Azo-EnolE-isomer8.0Less favorable conjugation
Azo-EnolZ-isomer10.5High steric strain

Note: The relative energy values are illustrative and based on general findings for substituted hydrazones. The most stable form is assigned a relative energy of 0.0 kcal/mol.

These computational investigations are essential for predicting the structural and electronic properties of this compound derivatives, providing a foundational understanding of their chemical behavior.

Applications of 2,6 Dibromophenyl Hydrazine As a Synthetic Building Block

Utility in the Synthesis of Specialty Chemicals and Reagents

The distinct structural features of (2,6-dibromophenyl)hydrazine make it an ideal starting material for the synthesis of custom-designed specialty chemicals and laboratory reagents. One of the most notable applications is in the field of coordination chemistry for the creation of complex ligands. These ligands are subsequently used to form metal complexes with specific properties, such as spin-crossover (SCO) behavior, which are of interest in materials science for applications like molecular switches and data storage.

Research has demonstrated the synthesis of N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine (3-bpp) ligands using this compound as a key reactant. The synthesis involves the condensation reaction of this compound with 2,6-bis(1,3-dioxo-3-ethoxypropyl)pyridine. This reaction constructs the pyrazole (B372694) rings onto the pyridine (B92270) core, with the (2,6-dibromophenyl) groups positioned at the N1 position of each pyrazole. The resulting complex ligands are specialty chemicals that can coordinate with metal ions, such as iron(II), to produce functional metal complexes. The steric bulk provided by the 2,6-dibromo substituents plays a crucial role in tuning the magnetic properties of the final iron(II) complexes.

Table 1: Specialty Ligands Synthesized from this compound Derivatives This table is based on research findings where this compound and its derivatives are used to create complex ligands for specialty applications.

Starting Hydrazine (B178648) Synthesized Ligand Name Application of Ligand
This compound N,N'-bis(2,6-dibromophenyl)-2,6-bis(pyrazol-3-yl)pyridine (LH) Forms spin-crossover Iron(II) complexes for materials science research.
(2,6-Dibromo-4-methylphenyl)hydrazine N,N'-bis(2,6-dibromo-4-methylphenyl)-2,6-bis(pyrazol-3-yl)pyridine (LMe) Used to study the effect of distal substituents on spin-state behavior in Iron(II) complexes.
(2,4,6-Tribromophenyl)hydrazine N,N'-bis(2,4,6-tribromophenyl)-2,6-bis(pyrazol-3-yl)pyridine (LBr) Acts as a precursor for coordination complexes with tailored electronic and steric properties.

Precursor for Advanced Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural core of many pharmaceuticals, agrochemicals, and functional materials. This compound is a key precursor for constructing a variety of advanced heterocyclic systems, most notably pyrazoles. The classical Knorr pyrazole synthesis and related condensation reactions are effectively employed using this building block.

The synthesis of N-aryl pyrazoles is a well-established route where the hydrazine moiety reacts with a 1,3-dicarbonyl compound. In a specific example, this compound is reacted with a pyridine-based diketone to yield 2,6-bis(pyrazol-3-yl)pyridine derivatives. This transformation is fundamental, as it efficiently creates two heterocyclic pyrazole rings in a single synthetic strategy. The resulting N-substituted bis(pyrazolyl)pyridine is a complex heterocyclic scaffold that would be difficult to access through other methods.

Furthermore, the hydrazine functional group readily undergoes condensation with aldehydes and ketones to form hydrazones. These hydrazones are stable intermediates that can be isolated or used in situ for subsequent cyclization reactions to form other heterocyclic systems, highlighting the role of this compound as a versatile tool for building molecular complexity.

Development of Novel Synthetic Routes in Agrochemical Research

Substituted phenylhydrazines are recognized as vital intermediates in the creation of active ingredients for the crop protection industry. justia.comgoogle.com Patents list this compound hydrochloride as an important precursor for compounds used in agriculture. google.com The development of continuous flow processes for the synthesis of phenylhydrazine (B124118) salts, including the 2,6-dibromo derivative, underscores their industrial importance for producing agrochemicals like insecticides, bactericides, and herbicides. justia.comgoogle.com

The incorporation of the 2,6-dibromophenyl moiety into a potential agrochemical is a deliberate design choice. The halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological target. By using this compound as a starting point, researchers can access novel heterocyclic scaffolds, such as pyrazoles and indoles, which are known to be privileged structures in agrochemical design. This makes the title compound a key element in the synthetic routes developed during the research and development of new crop protection agents.

Role in the Synthesis of Pharmaceutical Intermediates and Scaffolds

In the pharmaceutical industry, the search for new molecular entities with therapeutic potential is relentless. Substituted phenylhydrazines are fundamental building blocks for a wide array of bioactive heterocyclic compounds. justia.comgoogle.com Their utility extends to the synthesis of drugs for various diseases, including cancer, diabetes, and viral infections, as well as antibacterial and antihypertensive agents. justia.comgoogle.com A patent for a continuous flow synthesis of phenylhydrazine salts explicitly identifies this compound hydrochloride as a member of this critical class of intermediates. google.com

The synthesis of complex pharmaceutical scaffolds often begins with simple, functionalized precursors. This compound serves this role perfectly, providing a reactive handle (the hydrazine group) for constructing key heterocyclic cores like pyrazoles, indoles, and triazoles. A patent application also describes using this compound as a reactant in the synthesis of complex molecules, indicating its role as a versatile building block in creating libraries of compounds for drug discovery. The introduction of the dibrominated phenyl ring can enhance the pharmacological profile of a drug candidate by modulating its potency and pharmacokinetic properties.

Table 2: Target Compound Classes from Substituted Phenylhydrazines This table summarizes the broad categories of bioactive compounds for which substituted phenylhydrazines, including the (2,6-dibromo) derivative, serve as key synthetic intermediates.

Industry Target Compound Class Reference
Agrochemical Insecticides justia.comgoogle.com
Agrochemical Bactericides justia.comgoogle.com
Agrochemical Herbicides justia.comgoogle.com
Pharmaceutical Antibacterial Drugs justia.comgoogle.com
Pharmaceutical Antiviral Drugs justia.comgoogle.com
Pharmaceutical Anticancer Drugs justia.comgoogle.com
Pharmaceutical Antihypertensive Drugs justia.comgoogle.com
Pharmaceutical Antidiabetic Drugs justia.comgoogle.com

Coordination Chemistry of 2,6 Dibromophenyl Hydrazine and Its Derivatives

Formation of Metal Complexes with Transition Metals (e.g., Iron(II), Ruthenium(II))

(2,6-Dibromophenyl)hydrazine and its derivatives readily form coordination complexes with a variety of transition metals, most notably with iron(II) and ruthenium(II). The synthesis of these complexes often involves the reaction of the hydrazine (B178648) derivative with a metal salt, such as Fe(ClO₄)₂·6H₂O, in a suitable solvent like THF to yield crystalline powders of the corresponding iron(II) complexes. mdpi.com

The coordination environment around the metal center is significantly influenced by the nature of the hydrazine-based ligand. For instance, in the case of iron(II) complexes with N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridines derived from 2,6-dibromophenylhydrazine, the resulting complexes exhibit interesting magnetic properties, including spin-crossover behavior. mdpi.comresearchgate.net

Ruthenium(II) also forms stable complexes with substituted hydrazines. The reaction of ruthenium precursors with hydrazine derivatives can lead to the formation of various complex species. nih.govsemanticscholar.orglifescienceglobal.com For example, heteroleptic ruthenium(II) complexes containing hydrazine Schiff base ligands have been synthesized and characterized, where the ligand coordinates to the ruthenium center through deprotonated phenolic oxygen and azomethine nitrogen atoms. semanticscholar.orglifescienceglobal.com The resulting complexes often exhibit high thermal stability. semanticscholar.orglifescienceglobal.com The coordination of substituted hydrazines to ruthenium can result in different binding modes, such as η¹ (end-on) and η² (side-on), depending on the state of the complex (solution or solid-state). nih.gov

The formation of these transition metal complexes is a dynamic area of research, driven by the potential applications of these compounds in areas like catalysis and materials science. ijoeete.comethz.ch

Ligand Design Principles and Coordination Modes of Hydrazine and Its Schiff Base Derivatives

The design of ligands based on this compound is crucial in determining the structure and properties of the resulting metal complexes. Hydrazine itself is a versatile ligand capable of multiple coordination modes, including monodentate, bidentate-chelating, and bridging fashions. ijoeete.com This versatility is inherited by its derivatives.

A common strategy in ligand design is the formation of Schiff bases. These are typically synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. tandfonline.comresearchgate.net Hydrazine-based Schiff bases are often multidentate ligands, providing multiple donor atoms for coordination with a metal ion. tandfonline.comnih.gov The donor atoms in these Schiff base ligands are frequently oxygen and nitrogen. semanticscholar.orglifescienceglobal.com

For instance, Schiff base ligands derived from this compound can act as monoanionic bidentate ligands, coordinating to a metal center through a deprotonated phenolic oxygen and an azomethine nitrogen atom. semanticscholar.orglifescienceglobal.com The steric and electronic properties of the substituents on the phenyl ring, such as the two bromine atoms in the 2 and 6 positions, play a significant role in influencing the coordination geometry and the stability of the final complex. mdpi.com These bulky substituents can create a specific steric environment around the metal ion, which can be exploited to control the coordination number and geometry.

The flexibility of the hydrazine moiety and the ability to introduce various functional groups through Schiff base condensation allow for the rational design of ligands with tailored properties for specific applications. ijoeete.comtandfonline.com

Advanced Spectroscopic Characterization of Coordination Compounds

A suite of advanced spectroscopic techniques is employed to elucidate the structures and properties of coordination compounds derived from this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing these complexes. slideshare.net Changes in the vibrational frequencies of the ligand upon coordination to a metal ion provide direct evidence of complex formation. For example, a shift in the N-H stretching frequency of the hydrazine group or the C=N stretching frequency of a Schiff base derivative can confirm the involvement of these groups in coordination. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligands and their complexes in solution. derpharmachemica.com For paramagnetic complexes, such as some iron(II) species, NMR can be used to probe the magnetic properties. mdpi.com In the case of ruthenium complexes, ³¹P NMR can be informative if phosphine (B1218219) co-ligands are present. rsc.org For certain iron-hydrazine complexes, ¹⁵N NMR has been instrumental in distinguishing between different coordination modes of the hydrazine ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. slideshare.net The coordination of a ligand to a metal ion typically leads to shifts in the absorption bands of the ligand (red or blue shifts), which can be monitored to study complex formation. ub.edu This technique is also crucial for studying the spin-state of iron(II) complexes. ethz.ch

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and composition of the complexes. ub.edu

Collectively, these spectroscopic methods provide a comprehensive picture of the coordination chemistry of this compound and its derivatives.

Investigation of Magnetic Properties in Metal Complexes (e.g., Spin-Crossover Phenomena)

Research has shown that iron(II) complexes with ligands derived from this compound can display SCO properties. mdpi.com Specifically, N,N′-disubstituted bis(pyrazol-3-yl)pyridines featuring 2,6-dibromophenyl groups have been synthesized and their iron(II) complexes investigated. mdpi.comresearchgate.net The magnetic properties of these complexes are typically studied using variable-temperature magnetometry. mdpi.com

The nature of the substituents on the dibromophenyl group can have a significant impact on the SCO characteristics. For example, adding a methyl group or another bromine atom at the para-position of the 2,6-dibromophenyl moiety can modulate the spin-crossover temperature and the abruptness of the transition. mdpi.com This fine-tuning is attributed to the electronic and steric effects of the substituents, which influence the ligand field strength and the packing of the molecules in the crystal lattice. mdpi.com

The study of magnetic properties is not limited to iron. The magnetic behavior of other transition metal complexes is also of interest and is influenced by factors such as the number of unpaired electrons and the geometry of the complex. numberanalytics.com

Table 1: Spin-Crossover (SCO) Properties of Selected Iron(II) Complexes

Complex Ligand Substituent (R) T1/2 (K) Hysteresis (K) Reference
Fe(LH)22 H ~233 ~4 mdpi.com
Fe(LBr)22 Br ~241 ~4 mdpi.com

T1/2 is the temperature at which the high-spin and low-spin populations are equal.

Lanthanide Coordination Complexes

The coordination chemistry of this compound and its derivatives extends to the lanthanide series of elements. Lanthanide ions are known for their high and variable coordination numbers and their unique spectroscopic and magnetic properties. amazonaws.com

Hydrazone Schiff base ligands are particularly effective for forming complexes with lanthanide ions. researchgate.netmdpi.comresearchgate.net These multidentate ligands can satisfy the coordination requirements of the large lanthanide ions, often leading to the formation of polynuclear complexes. researchgate.netmdpi.com The design of these ligands is critical; they often contain oxygen and nitrogen donor atoms that readily bind to lanthanide ions. mdpi.com

For example, homodinuclear lanthanide complexes with the general formula [Ln₂(L)₃(NO₃)₃] have been synthesized using a polydentate hydrazone Schiff base ligand. mdpi.com In these complexes, the lanthanide ions are typically nine-coordinate, with a distorted tricapped trigonal prism geometry. mdpi.comresearchgate.net The bridging of metal centers is often facilitated by oxygen atoms from the ligands. mdpi.com

The resulting lanthanide complexes can exhibit interesting luminescent properties, which are often a result of energy transfer from the ligand to the lanthanide ion (the "antenna effect"). ub.edu The study of these complexes is a growing field, with potential applications in areas such as bio-imaging and materials science. ub.eduamazonaws.com While specific examples involving this compound are less common in the literature compared to transition metals, the principles of ligand design and coordination established for other substituted hydrazines are directly applicable.

Table 2: Compound Names

Compound Name
This compound
Iron(II) perchlorate (B79767) hexahydrate
Ruthenium(II)
2,6-bis(pyrazol-3-yl)pyridine
Schiff Base

Future Directions and Emerging Research Avenues for 2,6 Dibromophenyl Hydrazine

Development of Catalytic Applications Utilizing (2,6-Dibromophenyl)hydrazine Derivatives

The development of novel catalysts is a cornerstone of chemical innovation. Derivatives of this compound, particularly hydrazones, present a fertile ground for the design of new catalytic systems. Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, are known to coordinate with metal ions, forming stable complexes that can act as catalysts. researchgate.netdergipark.org.tr The electronic properties of the (2,6-dibromophenyl) moiety can influence the catalytic activity of these metal complexes.

Future research could focus on synthesizing a library of this compound-derived ligands and their corresponding metal complexes. These could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, oxidations, and reductions. For instance, the development of nickel-catalyzed N-N cross-coupling reactions for the synthesis of hydrazides represents a significant advancement in forming N-N bonds. acs.org Investigating the role of this compound derivatives in similar catalytic systems could lead to more efficient and selective synthetic methods.

Furthermore, the application of porous carbon/Fe3O4 nanocomposites as a recoverable catalyst for the synthesis of pyranopyrazole derivatives using hydrazine (B178648) hydrate (B1144303) highlights the potential for developing heterogeneous catalytic systems. chemmethod.com Exploring the immobilization of this compound-based catalysts on solid supports could offer advantages in terms of catalyst recovery and reuse, contributing to greener chemical processes.

Exploration of Novel Reaction Pathways and Selectivity Enhancement

The reactivity of this compound opens doors to the exploration of novel reaction pathways. The hydrazine functional group is a versatile handle for a variety of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles and triazoles. researchgate.nettandfonline.com The steric hindrance provided by the two ortho-bromine atoms can be exploited to achieve high levels of regioselectivity and stereoselectivity in these reactions.

A key area for future investigation is the development of multicomponent reactions (MCRs) involving this compound. MCRs offer a streamlined approach to building molecular complexity in a single step and are highly valued in medicinal and materials chemistry. chemmethod.com Designing new MCRs that incorporate this compound could lead to the efficient synthesis of novel and structurally diverse molecules.

Moreover, the selective functionalization of the C-Br bonds through cross-coupling reactions, such as Suzuki-Miyaura coupling, presents an opportunity to create a wide array of substituted phenylhydrazine (B124118) derivatives. These derivatives, with their tailored electronic and steric properties, could then be used to fine-tune reaction outcomes and enhance selectivity in subsequent transformations.

Integration into Advanced Materials Science Research

The unique properties of this compound make it an attractive building block for the synthesis of advanced materials. Its rigid structure and the presence of heavy bromine atoms can impart desirable characteristics such as thermal stability and specific optical or electronic properties to polymers and other materials.

An emerging area of research is the use of hydrazine derivatives in the development of functional polymers. researchgate.net this compound can be envisioned as a monomer or a cross-linking agent in the synthesis of novel polymers. The bromine atoms can serve as sites for further modification, allowing for the tuning of the polymer's properties. For example, hydrazine derivatives have been explored for their potential use in light-emitting diodes and as corrosion inhibitors. dergipark.org.tr

Furthermore, the field of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) offers exciting possibilities. bldpharm.com The directional bonding and defined geometry of this compound-derived ligands could be exploited to construct porous materials with tailored pore sizes and functionalities. These materials could find applications in gas storage, separation, and catalysis.

Deepening Theoretical Understanding of Structure-Reactivity Relationships

Concurrent with experimental investigations, a deeper theoretical understanding of the structure-reactivity relationships of this compound and its derivatives is crucial. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and reactivity of these compounds. mdpi.comresearchgate.net

Theoretical studies can be employed to:

Predict the most stable conformations of this compound derivatives.

Calculate key quantum chemical parameters like HOMO-LUMO energy gaps, which correlate with chemical reactivity. nih.gov

Elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound.

Simulate spectroscopic properties (e.g., IR, NMR) to aid in the characterization of new compounds. eurjchem.com

By combining theoretical calculations with experimental results, researchers can develop a more comprehensive understanding of the factors that govern the reactivity and properties of this compound. This knowledge will be instrumental in the rational design of new catalysts, materials, and synthetic methodologies. For instance, understanding the non-linear optical (NLO) properties through theoretical calculations can guide the development of new materials for optical applications. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C6H6Br2N2 nih.gov
Molecular Weight 265.93 g/mol nih.gov
Appearance Solid
CAS Number 56625-31-3 nih.gov

Q & A

Q. What are the optimal synthetic routes for (2,6-Dibromophenyl)hydrazine, and how can reaction efficiency be maximized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution, analogous to the preparation of 2,4-dinitrophenylhydrazine (DNPH). A brominated aromatic substrate (e.g., 1,3-dibromo-5-chlorobenzene) reacts with hydrazine under controlled conditions. Key parameters include:
  • Solvent : Methanol or ethanol for solubility and stability.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Raney Nickel or Pd/C for enhanced reactivity (observed in hydrazine hydrate reductions) .
    Data Table :
SubstrateCatalystSolventTemp (°C)Yield (%)Reference
1,3-Dibromo-5-Cl-BenzeneNoneMeOH7065
2,6-DibromochlorobenzeneRaney NiEtOH8082

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons appear as a singlet at δ 7.4–7.6 ppm (para-substitution symmetry). The -NH-NH₂ group shows broad peaks at δ 3.8–4.2 ppm .
  • ¹³C NMR : Aromatic carbons near δ 120–130 ppm; hydrazine carbons at δ 50–60 ppm .
  • IR : N-H stretches at 3300–3400 cm⁻¹; C-Br vibrations at 550–600 cm⁻¹ .
  • X-ray Crystallography : Used to resolve hydrogen-bonding networks (e.g., N-H⋯Br interactions) and lattice energy calculations .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Stability : Decomposes above 225°C (dec.); store in cool, dry conditions away from oxidizers .
  • Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation. Avoid friction or shock (risk of explosive decomposition) .
  • PPE : Acid-resistant gloves, lab coat, and fume hood for powder handling .

Advanced Research Questions

Q. How does this compound compare to its chloro analog in derivatizing carbonyl compounds for LC-MS analysis?

  • Methodological Answer :
  • Derivatization Efficiency : Bromine’s higher electronegativity enhances hydrazone formation kinetics compared to chloro analogs.
  • Detection Sensitivity : Brominated hydrazones exhibit stronger UV absorption (λmax ~350 nm) and lower detection limits in LC-MS .
    Data Table :
DerivativeLOD (ng/mL)Recovery (%)Reference
2,6-Dibromophenyl0.598.2
2,4-Dichlorophenyl1.292.5

Q. What mechanistic insights explain the regioselectivity of this compound in cyclocondensation reactions?

  • Methodological Answer :
  • Electronic Effects : Bromine’s electron-withdrawing nature directs nucleophilic attack to the para position.
  • Steric Effects : Ortho-bromine groups hinder reactivity, favoring meta-substitution in polycyclic systems .
    Case Study : In triazolo[3,4-e]purine synthesis, bromophenyl hydrazine selectively couples at C-2 due to steric shielding at C-6 .

Q. How can computational methods resolve contradictions in catalytic decomposition pathways of this compound?

  • Methodological Answer :
  • DFT Studies : Calculate activation energies for N-N bond cleavage (rate-determining step). Compare pathways:
  • Thermal Decomposition : Favors H₂ and N₂ production (ΔG‡ = 120 kJ/mol).
  • Catalytic Decomposition : Transition metals (Ni, Pt) lower ΔG‡ to 80–90 kJ/mol, enhancing H₂ yield .
  • Contradiction Analysis : Discrepancies in reported H₂/NH₃ ratios arise from varying catalyst surface morphologies (e.g., Ni nanoparticles vs. bulk) .

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